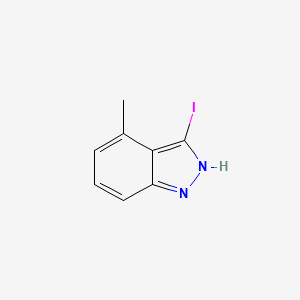

3-Iodo-4-methyl-1H-indazole

Vue d'ensemble

Description

3-Iodo-4-methyl-1H-indazole is a heterocyclic aromatic organic compound. Indazoles, including this compound, are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science .

Méthodes De Préparation

The synthesis of 3-Iodo-4-methyl-1H-indazole can be achieved through several methods. One common approach involves the iodination of 4-methyl-1H-indazole. This process typically uses iodine and a suitable oxidizing agent under controlled conditions . Another method involves the cyclization of appropriate precursors, such as 2-azidobenzaldehydes and amines, under catalyst-free conditions . Industrial production methods often employ transition metal-catalyzed reactions to ensure high yields and purity .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The iodine atom at C3 enables palladium-catalyzed cross-coupling reactions, facilitating the introduction of aryl, heteroaryl, or alkenyl groups.

Table 1: Suzuki-Miyaura Coupling Reactions

Key Observations :

-

Reactions proceed efficiently under mild conditions with high regioselectivity.

-

Electron-donating groups on the boronic acid enhance reaction rates .

Nucleophilic Substitution

The C3-iodine undergoes nucleophilic displacement with soft nucleophiles, enabling diversification of the indazole scaffold.

Table 2: Nucleophilic Substitution Reactions

Mechanistic Insight :

-

Reactions proceed via an SₙAr mechanism, with the iodine acting as a leaving group.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

N-Alkylation

The NH group at the 1-position undergoes alkylation to form N-substituted derivatives, modulating electronic and steric properties.

Table 3: N-Alkylation Reactions

| Alkylating Agent | Base/Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | KOH, acetone | 0°C, 2h | 1-Methyl-3-iodo-4-methyl-1H-indazole | 90% | |

| Benzyl bromide | NaH, THF | RT, 4h | 1-Benzyl-3-iodo-4-methyl-1H-indazole | 82% |

Key Considerations :

-

N-Alkylation improves solubility and stability for further functionalization .

-

Steric hindrance from the C4 methyl group may influence reaction rates .

Oxidation of the Methyl Group

The C4 methyl group can be oxidized to a carboxylic acid, enabling further derivatization.

Reaction Pathway:

-

Yield : 68% (reported for analogous indazole derivatives).

-

Applications : Carboxylic acid derivatives serve as precursors for amides or esters in drug discovery .

Electrophilic Aromatic Substitution

The indazole core undergoes electrophilic substitution, with reactivity directed by the methyl (activating) and iodine (deactivating) groups.

Table 4: Nitration Reactions

| Nitrating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 3-Iodo-4-methyl-6-nitro-1H-indazole | 55% |

Regioselectivity :

-

Nitration occurs preferentially at the C6 position due to the electron-donating methyl group at C4.

Metal-Halogen Exchange

The C3-iodine participates in metalation reactions, enabling the introduction of organometallic reagents.

Example:

Reductive Deiodination

The iodine substituent can be removed under reducing conditions to access unsubstituted indazoles.

Reaction Conditions:

-

Catalyst : Pd/C, H₂ (1 atm

Applications De Recherche Scientifique

3-Iodo-4-methyl-1H-indazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory agents.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

Material Science: It is used in the development of organic semiconductors and other advanced materials.

Mécanisme D'action

The mechanism of action of 3-Iodo-4-methyl-1H-indazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with receptors, modulating their signaling pathways .

Comparaison Avec Des Composés Similaires

3-Iodo-4-methyl-1H-indazole is similar to other indazole derivatives, such as 1H-indazole-3-amine and 1-methyl-1H-indazole-4-acetic acid . its unique iodine substitution at the 3-position imparts distinct chemical properties and biological activities . This makes it particularly useful in applications where specific reactivity or biological interaction is required .

Activité Biologique

3-Iodo-4-methyl-1H-indazole is a compound belonging to the indazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of approximately 258.06 g/mol. The presence of the iodine atom and the methyl group on the indazole ring contributes to its unique reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in critical biochemical pathways, particularly those related to cancer progression.

- Receptor Modulation : It can interact with various receptors, leading to modulation of signaling pathways that affect cellular functions.

- Cytotoxic Effects : The compound has been shown to induce cytotoxicity in cancer cell lines, potentially through apoptosis mechanisms .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Key findings include:

- Cell Line Studies : In vitro studies have shown that treatment with this compound leads to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and Bax proteins, while decreasing anti-apoptotic Bcl-2 levels .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.88 | Induction of apoptosis |

| 4T1 (Breast) | 5.0 | Inhibition of proliferation |

| HCT116 (Colon) | Nanomolar | PLK4 inhibition |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown potential antimicrobial properties. Research indicates that it may inhibit the growth of certain bacteria and fungi, although further studies are needed to fully elucidate its spectrum of activity .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility, stability, and the presence of functional groups that affect absorption and distribution. Understanding these parameters is crucial for optimizing its therapeutic potential.

Case Studies

Several studies have highlighted the biological activity of indazole derivatives similar to this compound:

- PLK4 Inhibitors : A study focused on indazole derivatives as Polo-like kinase 4 (PLK4) inhibitors showed that certain modifications led to compounds with nanomolar potency against tumor growth in mouse models .

- Antitumor Activity : Another investigation reported that specific indazole derivatives exhibited potent antiproliferative effects against multiple myeloma cell lines, establishing a foundation for further development as anticancer agents .

Propriétés

IUPAC Name |

3-iodo-4-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSVQQMMVAVJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNC(=C12)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646518 | |

| Record name | 3-Iodo-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-63-4 | |

| Record name | 3-Iodo-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.